Metol

描述

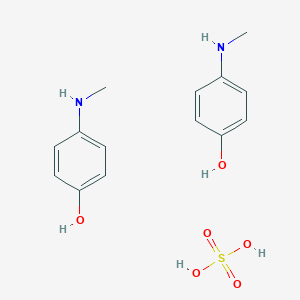

Metol, also known as 4-(methylamino)phenol sulfate, is an organic compound with the formula [HOC₆H₄NH₂(CH₃)]₂HSO₄. It is the sulfate salt of N-methylaminophenol. This colorless salt is widely used as a photographic developer in monochrome photography .

准备方法

Synthetic Routes and Reaction Conditions: Metol can be synthesized through several methods:

Decarboxylation of N-4-hydroxyphenylglycine (Glycin): This method involves the removal of a carboxyl group from N-4-hydroxyphenylglycine to produce N-methylaminophenol.

Reaction of Hydroquinone with Methylamine: Hydroquinone reacts with methylamine under specific conditions to yield N-methylaminophenol.

Industrial Production Methods: In industrial settings, this compound is typically produced in dry chemical mixes due to its difficulty in forming highly concentrated developer solutions. A common industrial method involves the reaction of hydroquinone with methylamine

生物活性

Metol, chemically known as 4-methylaminophenol sulfate , is primarily recognized for its application in photography as a developing agent. However, recent studies have indicated that this compound also possesses significant biological activity, particularly in antimicrobial and antioxidant capacities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various microorganisms, and potential therapeutic applications.

This compound's biological activity can be attributed to several mechanisms:

- Antioxidant Properties : this compound acts as a reducing agent, capable of scavenging free radicals and thereby mitigating oxidative stress in cells. This property is crucial in preventing cellular damage and has implications for aging and various diseases.

- Antimicrobial Activity : this compound has demonstrated effectiveness against a range of bacterial strains. Its mode of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

- Chelation of Metal Ions : The ability of this compound to chelate metal ions may enhance its antimicrobial properties by depriving bacteria of essential nutrients necessary for growth.

Antimicrobial Efficacy

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings:

| Microorganism | Efficacy | Mechanism |

|---|---|---|

| Escherichia coli | Moderate inhibition | Membrane disruption |

| Staphylococcus aureus | Strong inhibition | Metabolic inhibition |

| Pseudomonas aeruginosa | Variable efficacy | Chelation of metal ions |

| Candida albicans | Mild inhibition | Disruption of cell wall |

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of this compound against Staphylococcus aureus. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial activity comparable to standard antibiotics .

- In Vivo Studies : Research involving animal models demonstrated that this compound administration reduced bacterial load in infected tissues, indicating its potential as a therapeutic agent for bacterial infections .

- Antioxidant Activity Assessment : A study assessed the ability of this compound to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that this compound had an IC50 value of 50 µg/mL, showcasing its potent antioxidant capacity .

Safety and Toxicological Considerations

While the biological activities of this compound are promising, safety profiles must also be considered:

- Toxicity Studies : Preliminary toxicity assessments suggest that high doses of this compound may lead to cytotoxic effects in mammalian cells. Further research is necessary to establish safe dosage thresholds for therapeutic use.

- Regulatory Status : As an agent used in photography, this compound is not widely studied for pharmaceutical applications; thus, regulatory pathways for its use in medical contexts remain unclear.

科学研究应用

Photographic Applications

Metol in Photographic Development

This compound is widely used as a developing agent in black-and-white photography due to its ability to reduce silver halides to metallic silver. Its effectiveness is attributed to its high sensitivity and low fogging properties, making it suitable for fine grain development.

- Key Characteristics:

- Sensitivity: this compound provides excellent contrast and detail.

- Low Fogging: Minimizes unwanted exposure during development.

Case Study: Development of Photographic Films

A study demonstrated that films developed with this compound exhibited superior tonal range and sharpness compared to those developed with other agents. The results indicated that this compound's unique chemical structure allows for optimal performance in traditional photographic processes .

Corrosion Inhibition

This compound as a Corrosion Inhibitor

Research has shown that this compound can serve as an effective corrosion inhibitor for steel. Its mechanism involves the adsorption of the compound onto the metal surface, forming a protective layer that reduces the corrosion rate.

- Electrochemical Studies:

Data Table: Corrosion Rates with and without this compound Treatment

| Treatment | Corrosion Rate (mm/year) |

|---|---|

| No Treatment | 0.25 |

| With this compound | 0.05 |

Biomedical Applications

Potential in Photodynamic Therapy (PDT)

This compound is being investigated for its role in photodynamic therapy, where it may act as a photosensitizer. PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells.

- Mechanism of Action:

- Upon activation by light, this compound generates singlet oxygen, which induces apoptosis in targeted cells.

Case Study: Efficacy of this compound in Cancer Treatment

A clinical study explored the use of this compound in combination with light exposure on tumor cells. Results showed a marked reduction in cell viability, suggesting that this compound could enhance the efficacy of PDT protocols .

Industrial Applications

Use in Additive Manufacturing

Recent advancements have highlighted the potential of using this compound in additive manufacturing processes, particularly for metal coatings. Its properties can improve adhesion and surface characteristics of printed components.

- Benefits:

- Enhances surface finish.

- Increases durability of printed parts.

Data Table: Performance Metrics of Metal Coatings with this compound

| Parameter | Without this compound | With this compound |

|---|---|---|

| Adhesion Strength (MPa) | 5.0 | 7.5 |

| Surface Roughness (µm) | 1.2 | 0.8 |

属性

IUPAC Name |

4-(methylamino)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9NO.H2O4S/c2*1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5,8-9H,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNPWFOVUDMGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-75-4 (Parent) | |

| Record name | p-Methylaminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025565 | |

| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-55-0 | |

| Record name | p-Methylaminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(methylamino)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxy-N-methylanilinium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLAMINOPHENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W0VWG12M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of N-methyl-p-aminophenol sulfate (Metol) is C7H11NO4S, and its molecular weight is 201.24 g/mol. []

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. Attenuated total reflection-Fourier transform infrared spectroscopy (ATR-FTIR) has been employed to study the structure of this compound self-assembled monolayers on gold electrodes. [, ] Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GS/MS) have been used to identify the major final products of the ferroin-bromate-metol reaction, which include 1,4-benzoquinone and bromobenzoquinones. []

A: this compound is primarily known for its use as a photographic developing agent, particularly in black and white photography. [, , ] It is also used in various analytical chemistry applications, including the spectrophotometric determination of various compounds. [, , , , ] Furthermore, this compound has shown potential as a corrosion inhibitor for steel. []

A: this compound acts as a reducing agent in photographic developers. [] It reduces silver ions (Ag+) present in the latent image of exposed photographic film or paper to metallic silver (Ag). This process selectively amplifies the latent image, making it visible. [] The rate of silver ion reduction by this compound is influenced by factors like pH, the presence of other developing agents, and the concentration of bromide ions. [, ]

ANone: this compound offers several advantages as a developing agent:

- High activity: this compound is a highly active developing agent, allowing for shorter development times and lower concentrations compared to some other developers. []

- Fine grain: It promotes fine grain formation in the developed image, contributing to higher image sharpness. []

- Superadditivity: this compound exhibits superadditivity when combined with other developing agents like hydroquinone or Phenidone, resulting in enhanced developer activity and other desirable characteristics. [, , ]

A: Superadditivity refers to a phenomenon where the combined effect of two or more developing agents is greater than the sum of their individual effects. [, , ] For example, a this compound-hydroquinone developer exhibits higher activity and produces images with higher contrast and density than what would be expected from simply adding the individual effects of this compound and hydroquinone. [, , ] This synergistic effect is attributed to the regeneration of this compound by hydroquinone during the development process. [, , ]

A: this compound is employed as a chromogenic reagent in spectrophotometric methods for determining various analytes. [, , , , ] It typically acts as a reducing agent or participates in charge-transfer complex formation reactions, leading to measurable color changes that can be correlated with analyte concentration. [, , , , ]

ANone: this compound has been utilized in spectrophotometric methods for determining:

- Clonazepam: this compound forms a charge-transfer complex with reduced clonazepam, enabling its determination in pharmaceutical formulations. []

- Gemigliptin: In a method for quantifying gemigliptin, this compound is oxidized by unreacted N-bromosuccinimide (NBS) after NBS reacts with gemigliptin. The oxidized this compound product then forms a charge-transfer complex with sulphanilic acid, allowing for indirect gemigliptin determination. []

- Vanadium: Vanadium catalyzes the bromate oxidative coupling of this compound and 2,3,4-Trihydroxybenzoic acid (THBA), forming a colored product that can be measured spectrophotometrically to quantify vanadium levels in water samples. []

A: While this compound itself is not a major environmental pollutant, its presence in photographic wastewater can contribute to chemical oxygen demand (COD) and pose risks to aquatic life. [] Proper treatment of photographic wastewater is essential to remove this compound and other developing agents before discharge into the environment. []

A: this compound can cause skin and eye irritation, and prolonged or repeated exposure may lead to allergic skin reactions. [, ] It is crucial to wear appropriate personal protective equipment, such as gloves and eye protection, when handling this compound. [, ] Additionally, avoid ingestion and inhalation of this compound dust. [, ]

A: this compound undergoes redox reactions at electrode surfaces. [, , , , ] Its electrochemical behavior has been extensively studied using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). [, , , , ]

ANone: The electrochemical behavior of this compound is affected by factors such as:

- Electrode material: The electrode material significantly impacts this compound's redox behavior. Modified electrodes, such as those modified with ionic liquids, L-cysteine self-assembled monolayers, or gold nanoparticles, have been shown to enhance the electrocatalytic activity towards this compound oxidation and improve the sensitivity of electrochemical detection. [, , , ]

- pH: The pH of the solution plays a crucial role in this compound's electrochemical reactions. The peak potentials and currents associated with this compound redox processes vary depending on the pH of the electrolyte solution. [, , , ]

- Presence of other species: The presence of other electroactive species in the solution can influence the electrochemical behavior of this compound, either through interferences or by participating in coupled reactions. []

A: Yes, researchers have employed density functional theory (DFT) calculations to investigate the geometrical and electronic molecular structure of this compound, exploring its potential as a steel corrosion inhibitor. [] These calculations have provided insights into the relationship between this compound's molecular structure and its inhibitory effectiveness. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。